

ONX-0914 TFA in Cancer Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: ONX-0914 TFA

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Executive Summary

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate (TFA) salt is commonly used in research settings. By selectively targeting the $\beta 5i$ (LMP7) and to a lesser extent the $\beta 1i$ (LMP2) subunits of the immunoproteasome, ONX-0914 offers a promising therapeutic strategy for various hematological malignancies and potentially some solid tumors. This selectivity allows for the targeting of cancerous cells of lymphoid origin while minimizing the toxicities associated with broader proteasome inhibitors that also target the constitutively expressed proteasome in healthy tissues. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows related to ONX-0914 in cancer research.

Core Concepts and Mechanism of Action

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer, the proteasome is often hyperactive to support the high metabolic and proliferative demands of tumor cells.

There are two main types of proteasomes: the constitutive proteasome, present in all eukaryotic cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN- γ). The immunoproteasome has different catalytic subunits (β 1i/LMP2, β 2i/MECL-1, and β 5i/LMP7) compared to the constitutive proteasome (β 1, β 2, and β 5).

ONX-0914 is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the β 5i subunit of the immunoproteasome.[1][2] Inhibition of the immunoproteasome by ONX-0914 leads to the accumulation of polyubiquitinated proteins, resulting in endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

The primary rationale for developing immunoproteasome-specific inhibitors like ONX-0914 is to reduce the "on-target" toxicities associated with pan-proteasome inhibitors such as bortezomib and carfilzomib. These toxicities, including peripheral neuropathy and cardiotoxicity, are often attributed to the inhibition of the constitutive proteasome in non-malignant tissues.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on ONX-0914 in cancer research.

Table 1: In Vitro Efficacy of ONX-0914 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Parameter	Value	Reference(s)
Raji	Burkitt's Lymphoma	Proteasome Inhibition	IC50 (β 5i)	5.7 nM	[7]
Multiple Myeloma (MM) cell lines	Multiple Myeloma	Viability Assay	Cytotoxicity	Similar to bortezomib and carfilzomib at pharmacologically relevant concentrations	[8]
MLL-AF4 ALL cell lines (SEM, RS4;11)	Acute Lymphoblastic Leukemia	Viability Assay	Loss of viability	Concentration-dependent	[5][9]
LN229	Glioblastoma	Viability (MTT)	% Viability (at 1 μ M)	53%	[3][10]
GBM8401	Glioblastoma	Viability (MTT)	% Viability (at 1 μ M)	75%	[3][10]
U87MG	Glioblastoma	Viability (MTT)	% Viability (at 1 μ M)	49%	[3][10]
THP-1	Acute Myeloid Leukemia	Viability Assay	IC50	~50 nM (most sensitive among tested hematopoietic lines)	[11]

Table 2: In Vivo Efficacy of ONX-0914 in Mouse Models

Cancer Type	Mouse Model	ONX-0914 Dose and Schedule	Outcome	Reference(s)
Acute Lymphoblastic Leukemia (MLL- AF4)	Orthotopic Xenograft (NSG mice)	15 mg/kg, intraperitoneally	Significantly delayed tumor growth	[9] [12]
Colorectal Carcinoma	ApcMin/+ mice	10 mg/kg, subcutaneous, every other day	Significantly decreased colonic tumor number	[13] [14]
Multiple Myeloma	Orthotopic Xenograft (NSG mice)	In combination with bortezomib	Synergistic activity, increased overall survival	[8] [15]
Glioblastoma	Orthotopic Xenograft	In combination with temozolomide (TMZ)	Reduced tumor progression better than TMZ alone	[3]
Prostate Cancer	TRAMP mice	10 mg/kg, three times a week	Improved overall survival	[16]

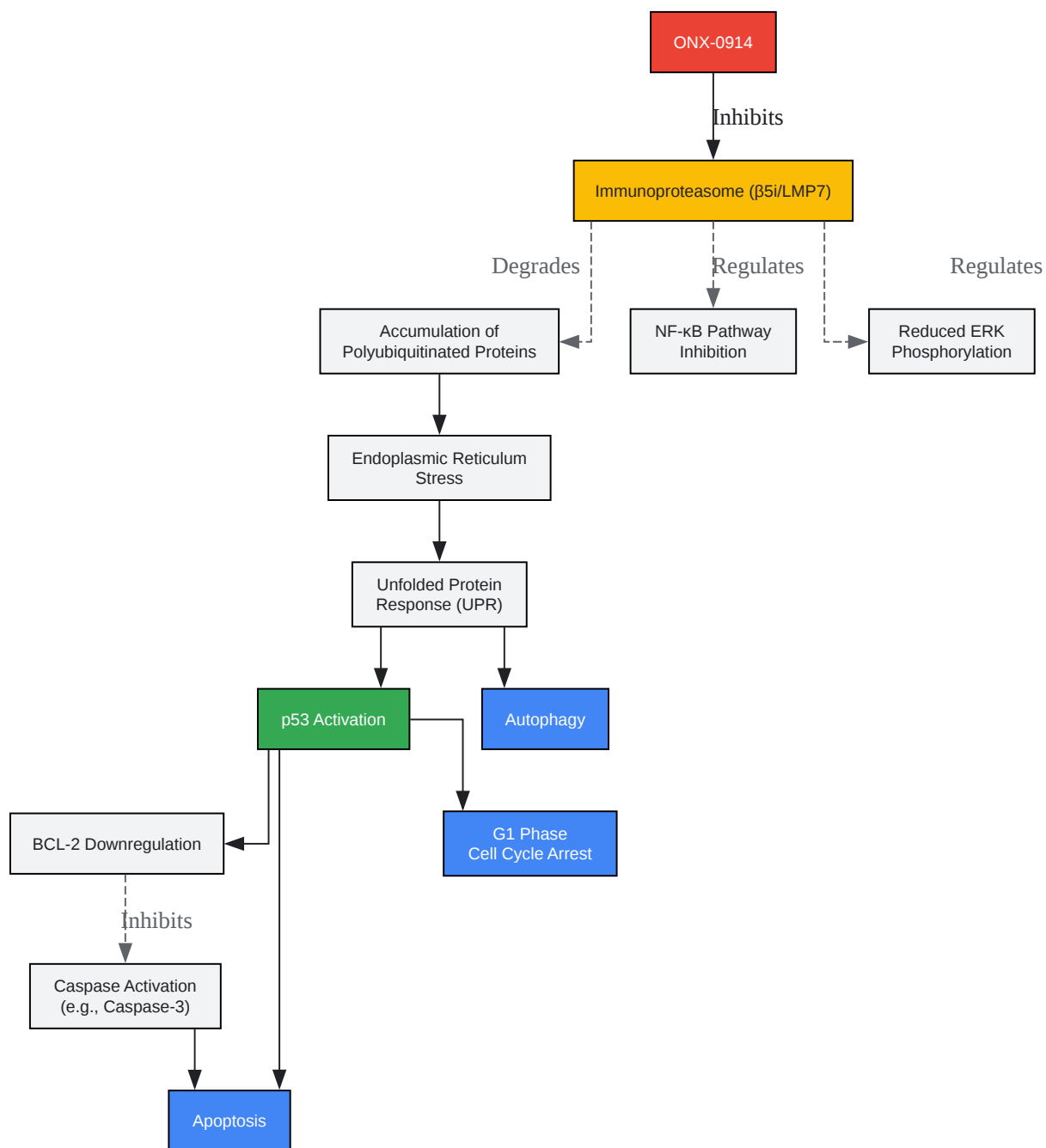
Table 3: Selectivity and Mechanistic Parameters of ONX-0914

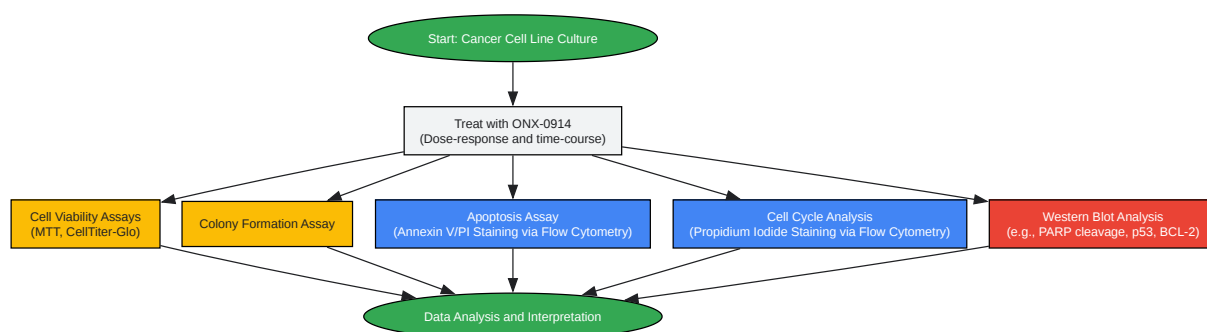
Parameter	Description	Value	Reference(s)
Selectivity ($\beta 5i$ vs. $\beta 5c$)	Ratio of IC50 values for the immunoproteasome vs. constitutive proteasome chymotrypsin-like subunits.	7.0	[1][2]
Selectivity (LMP7 vs. $\beta 5$ or LMP2)	Fold-selectivity for the primary target over other proteasome subunits.	20- to 40-fold more selective for LMP7	[3][7]
Inhibition of LMP2	Percentage of $\beta 1i$ subunit inhibition at maximally tolerated doses in mice.	60-80%	[9][17]
Inhibition of LMP7	Percentage of $\beta 5i$ subunit inhibition at maximally tolerated doses in mice.	>95%	[9]

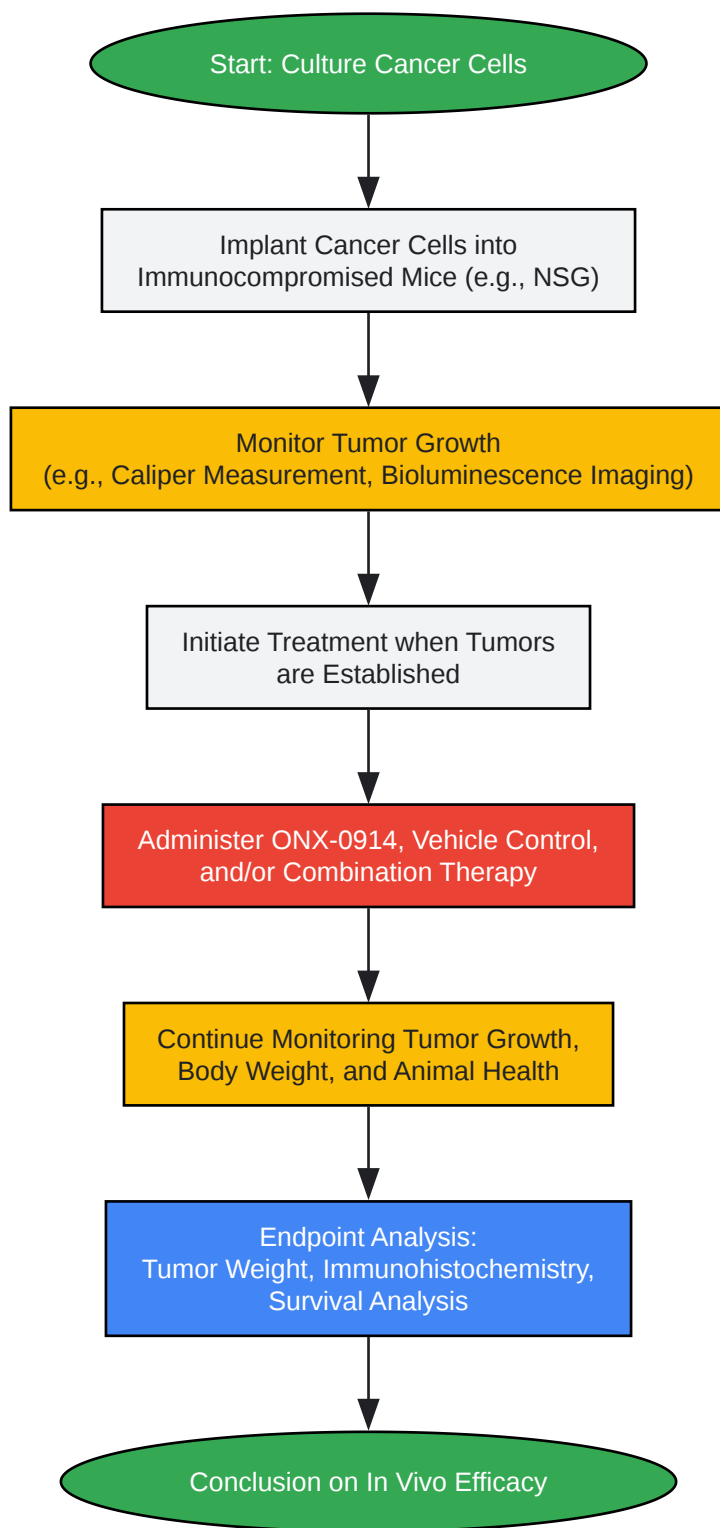
Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by ONX-0914

ONX-0914-mediated immunoproteasome inhibition triggers a cascade of cellular events culminating in cancer cell death. The primary mechanism involves the accumulation of ubiquitinated proteins, leading to proteotoxic stress. This, in turn, activates several key signaling pathways.







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